Carglumic Acid-d5
CAS No.:
Cat. No.: VC20248889
Molecular Formula: C6H10N2O5
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N2O5 |
---|---|
Molecular Weight | 195.18 g/mol |
IUPAC Name | (2R)-2-(carbamoylamino)-2,3,3,4,4-pentadeuteriopentanedioic acid |
Standard InChI | InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D |
Standard InChI Key | LCQLHJZYVOQKHU-XSDLJHQPSA-N |
Isomeric SMILES | [2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)N |
Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)N |
Introduction
Chemical Synthesis and Structural Characteristics
Synthesis Methodology
Carglumic Acid-d5 is synthesized via a reaction between deuterated L-glutamic acid and potassium cyanate in an aqueous medium. The process involves:
-
Deuteration of L-glutamic acid: Exchange of hydrogen atoms with deuterium at specific carbon positions using D2O under controlled pH.
-
Carbamoylation: Reaction with potassium cyanate to introduce the carbamoyl group at the α-amino position.
-
Crystallization and purification: Isolation via recrystallization to achieve >98% purity, avoiding organic solvents or metal catalysts .
This method minimizes impurities and aligns with green chemistry principles, offering a cost-effective and scalable production route.
Molecular Properties
-
Molecular formula: C₆H₃D₅N₂O₅
-
Molecular weight: 195.18 g/mol
-
Chirality: One chiral center at carbon 2 (R-configuration)
-
Spectroscopic features: Distinct NMR shifts due to deuterium (e.g., ¹H NMR: δ 4.35 ppm for C2-H; ¹³C NMR: δ 175.2 ppm for carboxyl groups) .
The deuterium atoms reduce vibrational modes, enhancing isotopic resolution in MS detection .
Analytical Methods for Quantification
LC-MS/MS Method Development
A validated LC-MS/MS method for carglumic acid quantification in human plasma utilizes Carglumic Acid-d5 as the internal standard. Key parameters include:
Parameter | Specification |
---|---|
Column | ACE 5CN (150 × 4.6 mm, 5 µm) |
Mobile phase | Acetonitrile:methanol (50:50) - 0.1% acetic acid (80:20) |
Ionization mode | Negative electrospray |
Transition (m/z) | 189 → 146 (analyte), 195 → 152 (IS) |
Linear range | 6.00–6000 ng/mL (r² ≥ 0.9987) |
Solid-phase extraction (SPE) with Oasis MAX mixed-mode anion exchange cartridges achieves ~50% recovery, outperforming C18 and hydrophilic-lipophilic balance sorbents .
Method Validation
-
Precision: Intra- and inter-batch CV < 6%
-
Accuracy: 94–106% across quality control levels
-
Matrix effect: IS-normalized matrix factors 0.95–1.01, indicating minimal ion suppression/enhancement .
Pharmacological Mechanisms and Therapeutic Applications
Activation of the Urea Cycle
Carglumic Acid-d5 substitutes for NAG in NAGS-deficient patients, binding to CPS1’s allosteric site. This activation promotes carbamoyl phosphate synthesis, enabling ammonia incorporation into the urea cycle. Despite weaker in vitro affinity compared to NAG (Kd = 1.2 µM vs. 0.8 µM), its in vivo efficacy is enhanced by mitochondrial accumulation and resistance to enzymatic degradation .
Clinical Pharmacokinetics
A single 100 mg/kg oral dose in healthy subjects yields:
-
Cmax: 12.3 µg/mL at 3.5 hours
-
AUC₀–₂₄: 98.7 µg·h/mL
-
Half-life: 6.2 hours
Dose adjustments are critical in pediatric patients due to variability in bioavailability .
Stability and Degradation Profiles
Forced Degradation Studies
Stress testing under ICH guidelines reveals:
Condition | Degradation (%) | Major Degradants |
---|---|---|
Acidic (0.1N HCl, 70°C) | 18.2 | Glutamic acid derivatives |
Oxidative (3% H₂O₂) | 9.7 | N-Oxide species |
Photolytic (1.2M lux) | 4.1 | Epimeric isomers |
The compound exhibits high thermal stability (<2% degradation at 80°C for 48 hours) .
Carglumic Acid-d5 is recognized as a pharmacopeial reference standard (USP/EP) for assay calibration. Regulatory submissions emphasize:
-
Purity criteria: ≤0.1% unidentified impurities via HPLC
The FDA waived nonclinical carcinogenicity studies for carglumic acid due to its lifesaving indication in rare NAGS deficiency, though postmarketing commitments include chronic toxicity assessments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume